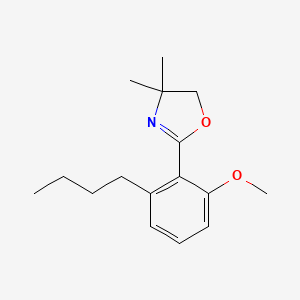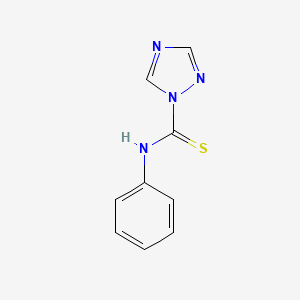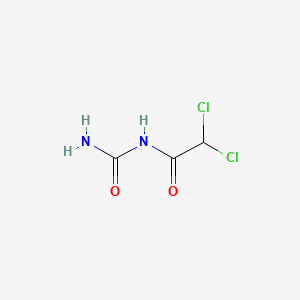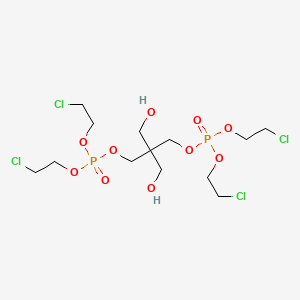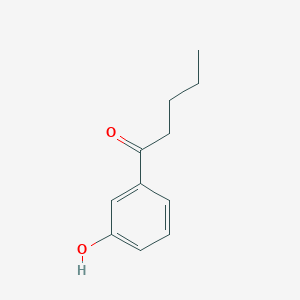
tert-Butyl(trimethyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(trimethyl)phosphanium bromide is a quaternary phosphonium salt that features a phosphorus atom bonded to three methyl groups and one tert-butyl group, with a bromide anion as the counterion. This compound is of interest due to its unique structural properties and its applications in various fields of chemistry and industry.
Vorbereitungsmethoden
The synthesis of tert-Butyl(trimethyl)phosphanium bromide typically involves the alkylation of trimethylphosphine with tert-butyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl(trimethyl)phosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation Reactions: The phosphorus center can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced under specific conditions to yield different phosphine derivatives.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(trimethyl)phosphanium bromide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the stabilization of metal nanoparticles.
Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is utilized in the production of specialized materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of tert-Butyl(trimethyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus center can engage in various bonding interactions, facilitating different chemical transformations. The molecular targets and pathways involved are specific to the reactions it participates in.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(trimethyl)phosphanium bromide can be compared with other quaternary phosphonium salts such as:
- Triphenylphosphonium bromide
- Triethylphosphonium bromide
- Tri-n-butylphosphonium bromide
These compounds share similar structural features but differ in their alkyl or aryl substituents, which influence their reactivity and applications. This compound is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects its chemical behavior.
Eigenschaften
CAS-Nummer |
64286-41-5 |
|---|---|
Molekularformel |
C7H18BrP |
Molekulargewicht |
213.10 g/mol |
IUPAC-Name |
tert-butyl(trimethyl)phosphanium;bromide |
InChI |
InChI=1S/C7H18P.BrH/c1-7(2,3)8(4,5)6;/h1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RQCQYQMFSBKHFT-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)[P+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one](/img/structure/B14501135.png)
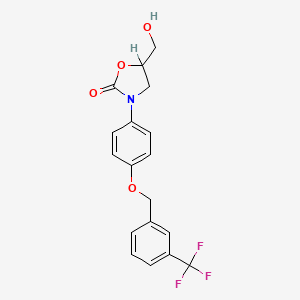
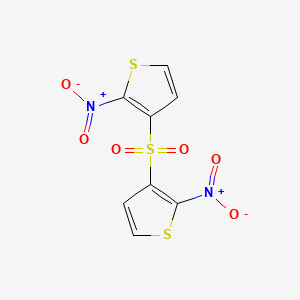
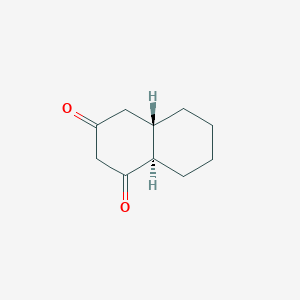
![1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride](/img/structure/B14501162.png)
![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)
![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
